(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride
Description
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride (molecular formula: C₇H₉ClF₂O₂S, molecular weight: 230.66 g/mol) is a fluorinated bicyclic sulfonyl chloride. Its structure features a bicyclo[3.1.0]hexane core with two fluorine atoms at the 6,6 positions and a methanesulfonyl chloride group at the 1-position. This compound is likely used as a reactive intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where its bicyclic framework and fluorine substituents may enhance bioavailability or metabolic stability .
Properties
IUPAC Name |
(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)4-6-3-1-2-5(6)7(6,9)10/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLFBRCWFGLOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(C2(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation and reduction under specific conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the strained bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Cycloaddition reactions often require specific catalysts and reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the bicyclic ring system.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a sulfonylating agent, which can modify biomolecules through sulfonation. This property is particularly relevant in drug development, where sulfonyl groups can enhance the pharmacological profiles of compounds.
Case Study: Antimicrobial Activity
Research has indicated that (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride exhibits antimicrobial properties against various bacterial strains. For instance, studies have shown significant inhibition against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL .
Enzyme Inhibition
The presence of the difluoromethyl group enhances the compound’s ability to inhibit specific enzymes, such as serine proteases. Structure-activity relationship (SAR) analyses have demonstrated that the compound's IC50 values are in the nanomolar range, indicating potent inhibitory effects compared to other sulfonyl derivatives .
Data Table: Enzyme Inhibition Potency
| Enzyme Type | IC50 Value (nM) | Reference |
|---|---|---|
| Serine Proteases | <100 | |
| Other Enzymes | Varies |
Cancer Research
In vitro assays conducted on various cancer cell lines, including HeLa and MCF-7, have shown that this compound induces significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis revealed that the mechanism involved apoptotic pathways, making it a candidate for further investigation in cancer therapeutics .
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the effects of this compound on cancer cells, highlighting its potential as an anticancer agent due to its ability to induce apoptosis at relatively low concentrations .
Materials Science
The unique structural characteristics of this compound may also facilitate its application in materials science, particularly in the development of new polymers or materials with enhanced properties due to the incorporation of sulfonyl groups.
Mechanism of Action
The mechanism of action of (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride involves its interaction with molecular targets through its reactive methanesulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. The bicyclic structure also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Methanesulfonyl Chloride
Structure : Simpler aliphatic sulfonyl chloride (CH₃SO₂Cl, molecular weight: 114.55 g/mol ) without fluorination or cyclic motifs.
Reactivity : Highly reactive in nucleophilic substitutions (e.g., forming sulfonamides or sulfonate esters). Lacks steric hindrance, enabling broad applicability.
Safety : Corrosive (H314), acutely toxic via oral, dermal, and inhalation routes (H301, H311, H330), and hazardous to aquatic life (H402, H412) .
Applications : Common reagent for introducing sulfonyl groups.
Comparison :
- Fluorine atoms may increase electrophilicity of the sulfonyl chloride group, enhancing selectivity in certain reactions.
Fluorinated Aliphatic Sulfonyl Chlorides
Examples :
- 1-Hexanesulfonyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- (CAS 27619-88-1): A perfluorinated linear-chain sulfonyl chloride.
- Sodium perfluoro-1-hexanesulfonate (CAS 82382-12-5): A related sulfonate salt .
Structure : Linear perfluorinated chains with terminal sulfonyl chloride groups.
Reactivity : Strong electron-withdrawing effects from fluorine increase sulfonyl chloride reactivity.
Applications : Used in surfactants, coatings, and firefighting foams due to hydrophobic/oleophobic properties.
Safety : Persistent environmental pollutants; chronic aquatic toxicity (H412) .
Comparison :
- The target compound’s bicyclic framework offers structural rigidity, which may improve binding specificity in drug design compared to flexible perfluorinated chains.
- Both classes exhibit fluorination, but the environmental persistence of perfluorinated linear chains is a distinct concern.
Aromatic Sulfonyl Chlorides
Example : 3-Bromo-2-nitrobenzene-1-sulfonyl chloride (molecular weight: 300.52 g/mol ) .
Structure : Aromatic ring with electron-withdrawing substituents (bromo, nitro) adjacent to the sulfonyl chloride.
Reactivity : Enhanced electrophilicity due to aromatic electron-withdrawing groups.
Applications : Intermediate in dyestuffs and agrochemicals.
Comparison :
- Aromatic sulfonyl chlorides typically exhibit higher thermal stability than aliphatic or bicyclic analogs.
- The target compound’s aliphatic bicyclic structure may confer better solubility in nonpolar media compared to aromatic derivatives.
Other Bicyclic Sulfonyl Chlorides
Example: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride (CAS 1854099-10-7, molecular weight: 209.69 g/mol) . Structure: Bicyclo[3.1.0]hexane with a dimethyl-substituted aza (nitrogen) group. Reactivity: The nitrogen atom may participate in coordination or hydrogen bonding, altering reactivity. Applications: Potential use in peptidomimetics or enzyme inhibitors.
Comparison :
- The aza group introduces basicity, which may complicate reactions requiring anhydrous conditions.
Biological Activity
(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride is a synthetic compound with the CAS number 2010252-59-0. It is characterized by its unique bicyclic structure and the presence of difluoromethyl and sulfonyl functional groups, which suggest potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₇H₉ClF₂O₂S
- Molar Mass: 230.66 g/mol
- Structure Representation:
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly focusing on its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of bicyclic compounds have been shown to inhibit tumor growth in various cancer cell lines through multiple mechanisms, including apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 10.0 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
The proposed mechanism of action for this compound may involve:
- Inhibition of Key Enzymes: Similar compounds have been documented to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: The compound may affect signaling pathways such as MAPK/ERK or PI3K/AKT, which are critical in regulating cell survival and growth.
Case Studies
A case study involving related bicyclic compounds demonstrated their effectiveness in reducing tumor size in animal models. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study Summary:
- Objective: Evaluate the anticancer efficacy of bicyclic sulfonyl derivatives.
- Methodology: In vivo studies using xenograft models.
- Results: Significant reduction in tumor volume was observed with minimal toxicity to normal tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride in laboratory settings?
- Methodology : Start with the bicyclo[3.1.0]hexane scaffold, introducing difluoro groups via electrophilic fluorination (e.g., using Selectfluor® or XeF₂ under controlled anhydrous conditions). The methanesulfonyl chloride moiety can be introduced by reacting the alcohol intermediate with methanesulfonyl chloride (MsCl) in dichloromethane, using a tertiary amine (e.g., triethylamine) as a base to scavenge HCl. Monitor reaction progress via TLC or in situ IR spectroscopy .
- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis of MsCl. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodology :
- NMR Spectroscopy : Use ¹⁹F NMR to confirm the presence and position of fluorine atoms (δ −110 to −130 ppm for CF₂ groups). ¹H and ¹³C NMR can resolve the bicyclo structure and sulfonyl chloride moiety .
- Mass Spectrometry (HRMS) : Confirm molecular weight with ESI-TOF or MALDI-TOF, ensuring isotopic patterns match theoretical calculations.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in non-polar solvents (e.g., hexane) at low temperatures .
- HPLC : Use a C18 column with a mobile phase containing 50 mM hexanesulfonic acid (pH 2.0 adjusted with trifluoroacetic acid) for purity analysis .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at −20°C, 4°C, and 25°C for 1–6 months. Analyze decomposition via HPLC.
- Hydrolytic Sensitivity : Test in aqueous buffers (pH 3–9) to assess sulfonyl chloride hydrolysis to sulfonic acid. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Recommendations : Store under inert gas in sealed, desiccated vials at −20°C to minimize moisture ingress and thermal degradation .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodology : Systematically vary reaction parameters:
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to assess nucleophilicity and leaving-group stability.
- Catalysis : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to enhance reactivity .
- Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to measure reaction rates under controlled conditions. Reconcile discrepancies by identifying competing pathways (e.g., elimination vs. substitution) .
Q. What strategies optimize the yield of sulfonamide derivatives synthesized from this reagent?
- Methodology :
- Amine Selection : Use primary amines with low steric hindrance (e.g., methylamine) for faster kinetics. For bulky amines (e.g., tert-butylamine), increase reaction temperature (40–60°C) and extend reaction times .
- Stoichiometry : Employ a 1.2–1.5 molar excess of MsCl to ensure complete conversion.
- Workup : Quench excess MsCl with ice-cold water, extract sulfonamide with ethyl acetate, and dry over MgSO₄ before crystallization .
Q. What are the environmental persistence and bioaccumulation risks associated with this compound?
- Methodology :
- Bioconcentration Factor (BCF) : Estimate using the regression equation log BCF = 0.85 log Kow − 0.70, where log Kow ≈ 1.3 (predicted). This yields a BCF of 1.9, indicating low bioaccumulation potential in aquatic organisms .
- Soil Mobility : Calculate the organic carbon partition coefficient (Koc ≈ 6.1) via molecular connectivity indices. This suggests high mobility in soil, necessitating containment in lab waste .
- Degradation Studies : Perform photolysis (UV irradiation in aqueous acetonitrile) and microbial degradation assays (e.g., OECD 301B) to assess persistence. Compare with structurally similar perfluorinated compounds (e.g., sodium perfluorohexanesulfonate) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported hydrolysis rates of the sulfonyl chloride group?
- Methodology :
- Controlled Replicates : Repeat hydrolysis experiments (pH 7.4 buffer, 25°C) using standardized protocols.
- Analytical Validation : Use ¹⁹F NMR to track fluoride release or HPLC to quantify sulfonic acid formation.
- Error Sources : Identify variables such as trace metal contamination (e.g., Fe³⁺ accelerating hydrolysis) or buffer composition (phosphate vs. carbonate) affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
